molecular formula C14H15NO5 B1457012 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate CAS No. 394653-39-5

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate

Cat. No.: B1457012
CAS No.: 394653-39-5
M. Wt: 277.27 g/mol
InChI Key: NDTBYBDHYVFWSM-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate (CAS: 394653-39-5) is a specialized organic compound with the molecular formula C₁₄H₁₅NO₅ and a molecular weight of 277.28 g/mol . Its structure features a methyl ester, a benzyloxycarbonyl (Cbz)-protected amino group, and an unsaturated oxetane ring (oxetan-3-ylidene) (Figure 1). This compound is widely utilized in medicinal chemistry as a key intermediate in synthesizing bioactive molecules, such as RAS inhibitors (e.g., Elironrasib/RMC-6291) .

Properties

IUPAC Name

methyl 2-(oxetan-3-ylidene)-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTBYBDHYVFWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C1COC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727315
Record name Methyl {[(benzyloxy)carbonyl]amino}(oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394653-39-5
Record name Methyl {[(benzyloxy)carbonyl]amino}(oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate, with CAS number 394653-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by relevant data tables and research findings.

Molecular Structure:

  • Molecular Formula: C14H15NO5
  • Molecular Weight: 277.273 g/mol
  • CAS Number: 394653-39-5
  • Purity: >95% .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxetane ring and the benzyloxycarbonyl group are critical for its activity, potentially influencing enzyme inhibition or receptor binding.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that modifications in the benzyloxycarbonyl moiety can enhance the antimicrobial efficacy against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Table 1: Antimicrobial activity of related compounds .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell proliferation and survival.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest
A54928Inhibition of proliferation

Table 2: Cytotoxic effects on cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted by Teran Moldes et al. explored the antimicrobial properties of various benzyloxycarbonyl derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .

Case Study 2: Anticancer Potential

Research published in Farmaco highlighted the anticancer effects of similar compounds on breast cancer cells. The study revealed that the compound could inhibit tumor growth in xenograft models, further supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Molecular Data of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate (Target) C₁₄H₁₅NO₅ 277.28 394653-39-5 Cbz-protected amino, oxetan-3-ylidene, methyl ester
Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate C₁₈H₂₅NO₅ 335.39 1404193-76-5 Boc-protected amino, saturated oxetane, benzyl ester
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid C₇H₁₁NO₅ 189.17 1009120-05-1 Methoxycarbonyl, saturated oxetane, carboxylic acid
Methyl 2-(oxetan-3-ylidene)acetate C₆H₈O₃ 128.13 N/A Oxetan-3-ylidene, methyl ester
Ethyl 2-(3-(benzyloxycarbonylamino)oxetan-3-yl)acetate C₁₆H₂₀N₂O₅ 320.34 1190391-39-9 Cbz-protected amino, saturated oxetane, ethyl ester
Key Observations:
  • Oxetane Saturation: The target compound contains an unsaturated oxetane ring (ylidene), increasing ring strain and reactivity compared to saturated oxetane derivatives (e.g., Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate) .
  • Protective Groups: The Cbz group in the target contrasts with the Boc group in Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate, influencing deprotection strategies and stability under acidic/basic conditions .
  • Ester vs. Acid: The methyl ester in the target enhances lipophilicity compared to the carboxylic acid in 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, which may improve membrane permeability .
Table 2: Hazard Comparison
Compound Name GHS Hazard Statements Key Risks
This compound Limited data; assume acute toxicity (Category 4) Potential irritant
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid H302 (oral toxicity), H315 (skin irritation) Moderate toxicity
Methyl 2-(oxetan-3-ylidene)acetate No data; handle as irritant Reactive due to unsaturated oxetane

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate generally involves:

  • Construction or introduction of the oxetane ring system.
  • Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino functionality.
  • Formation of the methyl ester moiety.
  • Formation of the exocyclic double bond (ylidene) adjacent to the oxetane ring.

The synthetic routes often start from oxetane derivatives and benzyloxycarbonyl chloride or protected glycine esters, employing condensation and coupling reactions to assemble the target molecule.

Detailed Preparation Methods

Starting Materials and Precursors

Key Synthetic Steps

Formation of Methyl 2-(benzyloxycarbonylamino)ethanoate (S2)
  • Prepared by reacting glycine methyl ester with benzyloxycarbonyl chloride under basic conditions.
  • This intermediate provides the protected amino acid backbone.
Coupling of the Protected Amino Group with Oxetane Ylidene Ester
  • The protected amino acid ester (e.g., methyl 2-(benzyloxycarbonylamino)ethanoate) is coupled with the oxetane ylidene intermediate.
  • This coupling can be achieved by nucleophilic substitution or amidation reactions, yielding this compound.
Purification
  • The crude product is purified by flash chromatography on silica gel.
  • Characterization is performed by NMR (1H, 13C), HRMS, and sometimes IR spectroscopy to confirm structure and purity.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Outcome/Notes
1. Preparation of S2 Glycine methyl ester + benzyloxycarbonyl chloride, base (e.g., NaHCO3), solvent (e.g., THF), 0°C to room temp Protected amino ester intermediate
2. Formation of oxetane ylidene ester Oxetan-3-one + phosphonate ester, base (DBU), solvent (THF), room temp Methyl 2-(oxetan-3-ylidene)acetate
3. Coupling S2 + oxetane ylidene ester, coupling agent or base, solvent (e.g., DCM), room temp Target compound formation
4. Purification Flash chromatography on silica gel Pure this compound

Research Findings and Analytical Data

  • The synthetic routes are efficient and allow for functional group tolerance, particularly the stability of the oxetane ring under mild reaction conditions.
  • The Horner-Wadsworth-Emmons reaction is a key step for installing the ylidene functionality with high stereoselectivity.
  • NMR spectroscopy (1H, 13C) confirms the presence of the oxetane ring and the benzyloxycarbonyl protecting group.
  • High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity.
  • The compound serves as an important intermediate in the synthesis of heterocyclic amino acid derivatives and can be further functionalized via cross-coupling reactions such as Suzuki-Miyaura coupling.

Summary Table of Preparation Methods

Method Aspect Description Reference/Notes
Starting materials Oxetan-3-one derivatives, benzyloxycarbonyl chloride, methyl glycine ester Common precursors
Key reaction Horner-Wadsworth-Emmons reaction for ylidene formation Efficient, stereoselective
Protection step Cbz protection of amino group Standard carbamate protection
Coupling method Nucleophilic substitution or amidation Mild conditions preserve oxetane
Purification Flash chromatography Ensures high purity
Characterization techniques NMR (1H, 13C), HRMS, IR Confirm structure and purity

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate in laboratory settings?

  • Methodological Answer : Follow GHS hazard classifications, including precautions for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Use personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store the compound in a cool, dry place away from moisture and incompatible reagents, as advised in safety data sheets for structurally similar oxetane-containing compounds .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer : A key approach involves condensation reactions, such as coupling methyl 2-(benzylamino)acetate with activated carbonyl derivatives (e.g., malonyl chloride or potassium malonate salts) under controlled conditions . Esterification and carbamate protection (using benzyloxycarbonyl groups) are critical steps to preserve the oxetan-3-ylidene moiety during synthesis . Reaction optimization should include monitoring pH, temperature (typically 0–25°C), and solvent polarity to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms the oxetan-3-ylidene geometry (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify protons and carbons adjacent to the oxetane ring and benzyloxycarbonyl group. 1^1H-13^{13}C HSQC/HMBC correlations validate connectivity .
  • IR spectroscopy : Detects characteristic carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Cross-validate computational models (e.g., DFT or MP2) with experimental data by:

  • Adjusting basis sets (e.g., 6-31G* vs. cc-pVTZ) to improve accuracy in predicting chemical shifts or vibrational frequencies .
  • Comparing calculated formation enthalpies (ΔfH) with thermochemical data from gas-phase studies to refine conformational analyses .
  • Re-examining sample purity (e.g., via HPLC) to rule out impurities affecting spectral assignments .

Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

  • Methodological Answer :

  • DFT calculations : Use B3LYP/6-311++G(d,p) to model ring strain in the oxetan-3-ylidene group and predict its reactivity in nucleophilic additions or cycloadditions .
  • Transition state analysis : Identify energy barriers for ring-opening reactions using QM/MM simulations.
  • Solvent effects : Apply PCM or SMD models to assess stability in polar aprotic solvents (e.g., DMF or THF) .

Q. What strategies can be employed to optimize the regioselectivity in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution at the oxetane ring .
  • Protecting group strategy : Use temporary protecting groups (e.g., tert-butoxycarbonyl) to shield reactive amines during functionalization .
  • Kinetic control : Conduct reactions at low temperatures (–20°C) to favor kinetic products over thermodynamically stable isomers .

Q. How does the oxetan-3-ylidene moiety influence the chemical reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer : The strained four-membered oxetane ring increases electrophilicity at the carbonyl carbon, making it prone to nucleophilic attack (e.g., by amines or alcohols) . Stability studies under acidic/basic conditions (pH 2–12) reveal rapid ring-opening in strong acids due to protonation of the ether oxygen. In contrast, the compound is stable in neutral buffers for ≥24 hours .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s stability in polar solvents?

  • Methodological Answer :

  • Controlled experiments : Replicate stability tests in deuterated solvents (e.g., DMSO-d6_6) with 1^1H NMR monitoring at 24-hour intervals .
  • Degradation product identification : Use LC-MS to detect hydrolysis byproducts (e.g., carboxylic acids) and correlate with solvent dielectric constants .
  • Literature comparison : Cross-reference findings with analogous oxetane-containing compounds, noting discrepancies in substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate

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